molecular formula C14H5F5O3 B4107247 (2-Formylphenyl) 2,3,4,5,6-pentafluorobenzoate

(2-Formylphenyl) 2,3,4,5,6-pentafluorobenzoate

Cat. No.: B4107247
M. Wt: 316.18 g/mol
InChI Key: GHNNNXDRJWGNTF-UHFFFAOYSA-N
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Description

(2-Formylphenyl) 2,3,4,5,6-pentafluorobenzoate is an organic compound that features both a formyl group and a pentafluorobenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Formylphenyl) 2,3,4,5,6-pentafluorobenzoate typically involves the esterification of 2-formylphenol with pentafluorobenzoic acid. This reaction can be catalyzed by various agents, such as sulfuric acid or other strong acids, under reflux conditions. The reaction is usually carried out in an organic solvent like dichloromethane or toluene to facilitate the esterification process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2-Formylphenyl) 2,3,4,5,6-pentafluorobenzoate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

    Oxidation: 2-carboxyphenyl pentafluorobenzoate.

    Reduction: 2-hydroxymethylphenyl pentafluorobenzoate.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

(2-Formylphenyl) 2,3,4,5,6-pentafluorobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2-Formylphenyl) 2,3,4,5,6-pentafluorobenzoate largely depends on its functional groups. The formyl group can participate in various nucleophilic addition reactions, while the pentafluorobenzoate ester can undergo hydrolysis under basic conditions. These reactions can lead to the formation of reactive intermediates that interact with biological targets or other chemical species.

Comparison with Similar Compounds

Similar Compounds

    2-formylphenyl benzoate: Similar structure but lacks the fluorine atoms, resulting in different reactivity and properties.

    2-formylphenyl trifluorobenzoate: Contains fewer fluorine atoms, which can affect its chemical behavior and applications.

    2-formylphenyl tetrafluorobenzoate: Slightly different fluorination pattern, leading to variations in its chemical and physical properties.

Uniqueness

(2-Formylphenyl) 2,3,4,5,6-pentafluorobenzoate is unique due to the presence of five fluorine atoms on the benzoate ring, which significantly influences its electronic properties and reactivity. This makes it a valuable compound for specific applications where such properties are desired.

Properties

IUPAC Name

(2-formylphenyl) 2,3,4,5,6-pentafluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H5F5O3/c15-9-8(10(16)12(18)13(19)11(9)17)14(21)22-7-4-2-1-3-6(7)5-20/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHNNNXDRJWGNTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)OC(=O)C2=C(C(=C(C(=C2F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H5F5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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